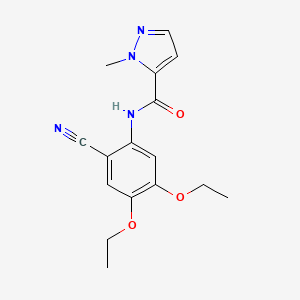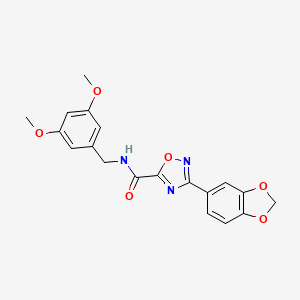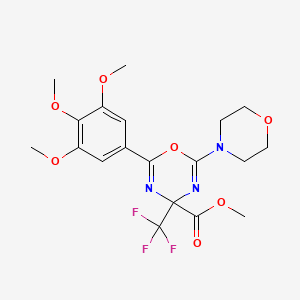![molecular formula C18H24N2O7 B11499447 5,5-di(6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11499447.png)
5,5-di(6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-BIS({6,8-DIOXABICYCLO[321]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-BIS({6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer) with various reagents to form the bicyclic acetal structure . The reaction conditions often include the use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale ring-opening polymerization processes. These processes are carried out in solvents like methylene chloride and toluene at controlled temperatures ranging from -78°C to 25°C .
Chemical Reactions Analysis
Types of Reactions
5,5-BIS({6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of new derivatives.
Substitution: Unusual substitution reactions have been observed, particularly at the sulfur-containing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and boron trifluoride etherate . The reaction conditions vary depending on the desired product, with temperatures ranging from -78°C to room temperature.
Major Products
The major products formed from these reactions include various substituted bicyclic acetals and polymers with unique properties .
Scientific Research Applications
5,5-BIS({6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 5,5-BIS({6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets through its bicyclic structure. The compound can undergo cationic polymerization, which proceeds through an SN2 mechanism involving the reverse side attachment of the monomer to the acetal carbon atom . This process is influenced by the reaction conditions, such as temperature and solvent polarity.
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A related compound used in similar polymerization reactions.
6,8-Dioxabicyclo[3.2.1]octan-7-one: Another bicyclic acetal with applications in polymer chemistry.
Uniqueness
5,5-BIS({6,8-DIOXABICYCLO[3.2.1]OCTAN-2-YL})-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific bicyclic structure and the presence of multiple functional groups, which provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C18H24N2O7 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5,5-bis(6,8-dioxabicyclo[3.2.1]octan-2-yl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H24N2O7/c1-19-15(21)18(16(22)20(2)17(19)23,9-3-5-13-24-7-11(9)26-13)10-4-6-14-25-8-12(10)27-14/h9-14H,3-8H2,1-2H3 |
InChI Key |
HVJJWUFDYHBIHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(C2CCC3OCC2O3)C4CCC5OCC4O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B11499372.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B11499383.png)
![1-(1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11499391.png)



![Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]-](/img/structure/B11499407.png)
![N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B11499426.png)
![5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one](/img/structure/B11499429.png)
![ethyl 3-(2-chlorophenyl)-3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B11499436.png)
![1-(1-adamantyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11499438.png)
![N-(4-sec-butylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11499440.png)
![1-[4-Acetyl-1-(2,2-dimethoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B11499441.png)
![N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide](/img/structure/B11499445.png)
